3-Methylmorpholine-3-carboxylic acid HCl

Description

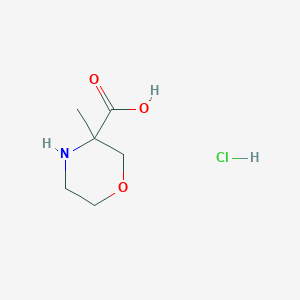

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-6(5(8)9)4-10-3-2-7-6;/h7H,2-4H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIGRBUPBGQFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylmorpholine-3-carboxylic acid HCl

Introduction

3-Methylmorpholine-3-carboxylic acid hydrochloride is a substituted cyclic amino acid derivative. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The introduction of a carboxylic acid and a methyl group at the C3 quaternary center creates a unique chiral building block with significant potential in drug discovery and development. Its structure as a hydrochloride salt influences its solid-state properties and spectroscopic behavior.

This guide provides a detailed analysis of the expected spectroscopic data for 3-Methylmorpholine-3-carboxylic acid HCl, offering a predictive but robust framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are grounded in fundamental principles and data from analogous structures, designed to equip researchers with the knowledge to identify and verify this compound with high confidence.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the conventional atom numbering for 3-Methylmorpholine-3-carboxylic acid HCl, which will be used throughout this guide.

Caption: Molecular structure of 3-Methylmorpholine-3-carboxylic acid HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methylmorpholine-3-carboxylic acid HCl, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the six methylene protons on the morpholine ring. Due to the hydrochloride form, the nitrogen atom is protonated, which will significantly influence the chemical shifts of adjacent protons (C2-H and C5-H). The chair conformation of the morpholine ring leads to diastereotopic protons (axial and equatorial), which will likely exhibit complex splitting patterns.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

|---|---|---|---|---|

| COOH | 11.0 - 13.0 | Broad Singlet (br s) | N/A | Acidic proton, exchangeable with solvent. |

| N-H | 9.0 - 10.0 | Broad Singlet (br s) | N/A | Ammonium proton, deshielded and exchangeable. |

| C2-H, C5-H | 3.3 - 4.2 | Multiplet (m) | geminal, vicinal | Protons adjacent to electronegative atoms (O and N⁺), showing complex splitting due to axial/equatorial positions.[2] |

| C6-H | 3.8 - 4.5 | Multiplet (m) | geminal, vicinal | Protons adjacent to oxygen, diastereotopic. |

| C8-H ₃ (Methyl) | 1.5 - 1.7 | Singlet (s) | N/A | Protons on a methyl group attached to a quaternary carbon. |

Interpretation: The most downfield signals are expected from the acidic carboxylic acid and the ammonium proton, which often appear as broad singlets and can be confirmed by D₂O exchange. The morpholine ring protons are expected to resonate in the 3.3-4.5 ppm range.[1] The protons on C2 and C5, being adjacent to the positively charged nitrogen, will be deshielded and shifted further downfield compared to those on C6, which are adjacent to the oxygen. The lack of a proton on the C3 carbon means the methyl signal at ~1.6 ppm will be a sharp singlet. The complexity of the methylene signals arises from the rigid chair conformation, where axial and equatorial protons have different chemical environments and coupling constants (J_aa ≈ 10-13 Hz, J_ae ≈ 2-5 Hz, J_ee ≈ 2-5 Hz).[3]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C7 (C=O) | 170 - 175 | Carbonyl carbon of a carboxylic acid.[4] |

| C2, C5 | 45 - 55 | Carbons adjacent to the protonated nitrogen atom.[2] |

| C6 | 65 - 75 | Carbon adjacent to the oxygen atom.[2] |

| C3 (Quaternary) | 55 - 65 | Quaternary carbon adjacent to nitrogen, deshielded.[5] |

| C8 (Methyl) | 20 - 25 | Aliphatic methyl carbon.[4] |

Interpretation: The carbonyl carbon (C7) of the carboxylic acid is the most deshielded, appearing in the 170-175 ppm region.[4] The quaternary carbon (C3) is also significantly deshielded due to its substitution pattern and proximity to the nitrogen atom; its signal will be of lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation time.[5][6] The C6 carbons adjacent to the oxygen atom are expected around 65-75 ppm. The C2 and C5 carbons, being adjacent to the ammonium nitrogen, will appear in the 45-55 ppm range. The methyl carbon (C8) will be the most upfield signal. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to confirm these assignments: DEPT-90 would show no signals, DEPT-135 would show the CH₃ signal pointing up and the CH₂ signals pointing down, and the C=O and quaternary C3 would be absent in both DEPT spectra.[7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Methylmorpholine-3-carboxylic acid HCl in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure dissolution and allows for the observation of N-H and O-H proton exchange.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad signals for the COOH and N-H protons confirms their assignment.

-

¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. Subsequently, run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For 3-Methylmorpholine-3-carboxylic acid HCl, the spectrum will be dominated by absorptions from the carboxylic acid and the secondary ammonium salt moieties.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong | O-H Stretch (H-bonded) |

| N⁺-H (Ammonium) | 2400 - 2800 | Broad, Strong (Overlaps O-H) | N-H Stretch |

| C-H (Aliphatic) | 2850 - 2960 | Medium | C-H Stretch |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp | C=O Stretch |

| N⁺-H Bend | 1500 - 1600 | Medium | N-H Bend (Asymmetric) |

| C-O Stretch | 1210 - 1320 | Strong | C-O Stretch |

| C-N Stretch | 1000 - 1250 | Medium | C-N Stretch |

Interpretation: The most characteristic feature of an amino acid hydrochloride IR spectrum is the extremely broad and intense absorption band spanning from ~2400 to 3300 cm⁻¹.[8][9] This band arises from the overlapping stretching vibrations of the carboxylic acid O-H and the ammonium N⁺-H groups, both of which are involved in extensive hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid is expected as a strong, sharp peak around 1700-1730 cm⁻¹.[9] The presence of the ammonium group will also give rise to a characteristic N-H bending vibration in the 1500-1600 cm⁻¹ region. The fingerprint region below 1400 cm⁻¹ will contain complex vibrations including the C-O and C-N stretching modes, which are useful for confirmation but are harder to assign definitively without a reference spectrum.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the prepared sample (pellet or on ATR) in the sample compartment of an FTIR spectrometer.

-

Acquire a background spectrum of air (or the empty ATR crystal).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of structural features. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar, pre-charged molecule.

Predicted Mass Spectrum (ESI+):

-

Molecular Ion: The expected base peak will be the protonated molecule [M+H]⁺, corresponding to the free base form.

-

Molecular Formula (Free Base): C₆H₁₁NO₃

-

Exact Mass: 145.0739 g/mol

-

Expected [M+H]⁺: m/z 146.0812

-

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to undergo characteristic fragmentations. The cyclic nature of the molecule means that initial fragmentation will likely involve the loss of small neutral molecules or ring-opening events.[10][11]

Caption: Proposed ESI-MS/MS fragmentation of 3-Methylmorpholine-3-carboxylic acid.

Interpretation of Fragmentation:

-

Loss of Water ([M+H-H₂O]⁺, m/z 128.07): A common initial loss from the carboxylic acid group.

-

Loss of the Carboxyl Radical ([M+H-COOH]⁺, m/z 101.07): Decarboxylation is a primary and highly favorable fragmentation pathway for amino acids, leading to a stable fragment corresponding to the protonated 3-methylmorpholine ring.

-

Sequential Loss ([M+H-H₂O-CO]⁺, m/z 100.06): Following the initial water loss, a subsequent loss of carbon monoxide can occur.

-

Ring Fragmentation: The fragment at m/z 101.07 can undergo further ring-opening and fragmentation, leading to a series of smaller ions characteristic of the morpholine core.[10]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.

-

MS Scan: Infuse the sample solution into the ESI source and acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 146.08) as the precursor ion and perform a product ion scan (MS/MS) using collision-induced dissociation (CID) to generate and detect the fragment ions.

Conclusion

The structural elucidation of 3-Methylmorpholine-3-carboxylic acid HCl can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR spectroscopy will define the carbon-hydrogen framework and confirm the presence and connectivity of the methyl and morpholine ring protons. IR spectroscopy provides definitive evidence for the carboxylic acid and ammonium hydrochloride functional groups through their characteristic broad stretching and sharp carbonyl absorptions. Finally, high-resolution mass spectrometry will confirm the molecular weight and offer structural insights through predictable fragmentation pathways, primarily initiated by decarboxylation. This comprehensive guide serves as a robust predictive reference for researchers working with this and structurally related compounds, ensuring accurate and efficient characterization.

References

- Deli, J., & Szollosy, A. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

- BenchChem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.

- Luesch, H., et al. (2001). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 12(3), 269-276.

- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.

- Kasai, T., Furukawa, K., & Sakamura, S. (1979). Infrared and Mass Spectra of α-Amino Acid Amides. Journal of the Faculty of Agriculture, Hokkaido University, 59(3), 300-303.

- Schilling, B., et al. (2002). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry of Peptides and Proteins. Royal Society of Chemistry.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

- Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. ASMS 2019 Poster MP 583.

- Feairheller, W. R., Jr., & Miller, J. T., Jr. (1970). INFRARED SPECTRA OF AMINO ACIDS AND SIMPLE POLYPEPTIDES.

-

MDPI. (2025, February 5). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Retrieved from [Link]

- Meckler, H. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica, 48(4), 1109-1112.

-

University of Calgary. (n.d.). 13 Carbon NMR. Retrieved from [Link]

- The Organic Chemistry Tutor. (2021, February 13). 13C NMR Spectroscopy Explained.

- ResearchGate. (n.d.). IR spectra of L-Thr.HCl (a), and 2L-Thr.HCl (b).

-

Royal Society of Chemistry. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]

- Supporting Information. (n.d.). General procedure for the synthesis of carboxylic acids.

- Barth, A. (2006). Infrared spectra and molar absorption coefficients of the 20 alpha amino acids in aqueous solutions in the spectral range from 1800 to 500 cm(-1). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(4), 987-1001.

-

Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]

- BenchChem. (n.d.). Synthesis routes of 4-Methylmorpholine-3-carboxylic acid.

Sources

- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges - Carbon-13* [wiredchemist.com]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. youtube.com [youtube.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 10. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

Commercial Suppliers of 3-Methylmorpholine-3-carboxylic acid HCl: An In-depth Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the selection of specialized chemical building blocks is a critical decision that profoundly impacts the timeline, reproducibility, and success of a research program. 3-Methylmorpholine-3-carboxylic acid HCl is a chiral synthetic building block of increasing interest in medicinal chemistry. Its rigid, non-planar morpholine scaffold, combined with the stereospecific placement of a methyl group and a carboxylic acid handle, offers a unique three-dimensional profile for probing complex biological targets.

This guide provides an in-depth technical overview of 3-Methylmorpholine-3-carboxylic acid HCl, its commercial availability, quality assessment protocols, and its applications in the synthesis of pharmacologically active agents. The content herein is structured to provide not just data, but actionable insights into the causality behind experimental and procurement choices.

Chemical Identity and Properties

3-Methylmorpholine-3-carboxylic acid and its hydrochloride salt exist as a racemic mixture or as individual enantiomers. The stereochemistry at the C3 position is a critical determinant of its interaction with chiral biological molecules, making the choice between the racemate, the (S)-enantiomer, or the (R)-enantiomer a primary consideration in experimental design.

| Property | Racemic 3-Methylmorpholine-3-carboxylic acid | (S)-3-Methylmorpholine-3-carboxylic acid |

| CAS Number | 1540082-29-8[1] | 1571218-95-5[1] |

| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol | 145.16 g/mol |

| Structure |  |

Typical Form SolidSolid

Typical Form SolidSolid

Note: The hydrochloride salt will have a corresponding increase in molecular weight (181.62 g/mol ) and a different CAS number, though it is often cataloged by suppliers under the free acid's CAS number.

Commercial Suppliers and Procurement Strategy

The procurement of 3-Methylmorpholine-3-carboxylic acid HCl requires careful consideration of purity, stereochemical integrity, and available documentation. The following table summarizes offerings from notable suppliers.

| Supplier | Product Name | CAS Number | Purity | Notes |

| BLD Pharm | 3-methylmorpholine-3-carboxylic acid[1] | 1540082-29-8 | ≥95% | Offers the racemic free acid.[1] |

| BLD Pharm | (S)-3-Methylmorpholine-3-carboxylic acid[1] | 1571218-95-5 | ≥95% | Offers the (S)-enantiomer of the free acid.[1] |

| Smolecule | 3-METHYLMORPHOLINE-3-CARBOXYLIC ACID HCL[2] | Not Listed | 95% | Directly lists the HCl salt, though without a specific CAS number.[2] |

Expert Insight on Supplier Selection:

For early-stage discovery, where rapid screening of a novel scaffold is the goal, the racemic mixture may be a cost-effective starting point. However, once a hit is identified, transitioning to the enantiomerically pure forms is crucial, as biological activity is often confined to a single enantiomer. When ordering, it is imperative to request the lot-specific Certificate of Analysis (CoA) to verify the identity, purity (typically by HPLC and/or NMR), and, for chiral materials, the enantiomeric excess (ee%).

Quality and Purity Assessment: A Self-Validating System

The trustworthiness of a chemical supplier is validated by the quality and transparency of their documentation. Researchers should treat every new batch of starting material as an experimental variable that must be controlled.

Experimental Protocol: Incoming Material Verification

-

Documentation Review: Cross-reference the supplier's CoA with the product specification sheet. Key parameters to check are purity (%), identity confirmation (e.g., "conforms to structure"), and the analytical methods used.

-

Solubility Test: Before proceeding with a reaction, perform a small-scale solubility test in the intended reaction solvent. Any insolubility or unexpected coloration should be noted.

-

¹H NMR Spectroscopy: Dissolve a small sample (1-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectrum should be consistent with the expected structure of 3-Methylmorpholine-3-carboxylic acid. Pay close attention to the integration of the methyl signal and the morpholine ring protons. The presence of significant unidentifiable peaks indicates impurities.

-

LC-MS Analysis: For more rigorous verification, an LC-MS analysis can confirm the molecular weight of the main component and provide a more accurate purity assessment than NMR alone.

The following diagram illustrates a logical workflow for the quality control of incoming starting materials.

Applications in Research and Drug Discovery

Morpholine and its derivatives are considered privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] The morpholine ring is often used to improve the physicochemical properties of a molecule, such as solubility and metabolic stability.[3] The introduction of a methyl group and a carboxylic acid at the 3-position provides a versatile handle for further chemical elaboration.

The primary application of 3-Methylmorpholine-3-carboxylic acid is as a key intermediate in the synthesis of more complex molecules, particularly in the creation of libraries for lead discovery and optimization. The carboxylic acid can be readily converted to an amide, ester, or other functional groups, while the secondary amine of the morpholine ring can be functionalized, for example, through reductive amination or acylation.

While specific examples of the use of 3-Methylmorpholine-3-carboxylic acid HCl in the synthesis of named active pharmaceutical ingredients (APIs) are not yet prevalent in publicly accessible literature, its utility can be inferred from the importance of similar building blocks in drug development.[4][] The synthesis of APIs often involves the coupling of complex fragments, where the carboxylic acid of our title compound could be activated to form an amide bond with a corresponding amine-containing fragment.

The diagram below illustrates a generalized synthetic pathway where a chiral morpholine carboxylic acid could be incorporated into a larger drug-like molecule.

Handling and Storage

As a hydrochloride salt of an amino acid derivative, 3-Methylmorpholine-3-carboxylic acid HCl is expected to be a stable, crystalline solid. However, proper handling and storage are essential to maintain its integrity.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

3-Methylmorpholine-3-carboxylic acid HCl and its enantiopure forms are valuable building blocks for modern drug discovery. The strategic selection of a reliable commercial supplier, coupled with a rigorous in-house quality control process, is paramount to ensuring the success of research endeavors that utilize this compound. As the complexity of therapeutic targets increases, the demand for such three-dimensionally rich and functionally versatile scaffolds is expected to grow, further cementing the importance of a clear and technically sound procurement and validation strategy.

References

- BLD Pharm. Product Listing for 3-methylmorpholine-3-carboxylic acid and its (S)-enantiomer. (Accessed February 15, 2026).

- Pastukhov, A. A., & Kurbatov, S. V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-816.

- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.

- BOC Sciences. API and Intermediates: The Critical Link in Pharmaceutical Synthesis. (Accessed February 15, 2026).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Methylmorpholine-3-carboxylic acid HCl synthesis.

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 3-Methylmorpholine-3-carboxylic acid HCl. As a Senior Application Scientist, this document synthesizes established protocols with field-proven insights to help you navigate common challenges and optimize your reaction conditions.

Synthesis Overview: A Common Approach

The synthesis of 3-Methylmorpholine-3-carboxylic acid and its hydrochloride salt often involves a multi-step process. A prevalent and reliable method starts from readily available chiral precursors, such as L-serine or D-serine, to ensure enantiopurity in the final product. A key transformation is the reductive amination of a suitable aldehyde with the serine ester, followed by cyclization and subsequent N-methylation.

The following diagram illustrates a generalized workflow for this synthetic route.

Caption: Generalized workflow for the synthesis of 3-Methylmorpholine-3-carboxylic acid HCl.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of 3-Methylmorpholine-3-carboxylic acid HCl.

Question 1: My reductive amination step is resulting in a low yield of the desired open-chain amino ester. What are the likely causes and how can I improve the yield?

Answer: Low yields in the initial reductive amination are a common hurdle. Several factors can contribute to this issue:

-

Suboptimal pH: The pH of the reaction mixture is critical for both imine formation and the subsequent reduction. If the pH is too low, the amine starting material will be protonated and less nucleophilic. If the pH is too high, the reducing agent may be less effective or side reactions can occur. Careful control of the pH, sometimes with a buffer system, is recommended.

-

Ineffective Reducing Agent: The choice of reducing agent is crucial. While catalytic hydrogenation (H₂/Pd/C) is often used, other reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) can be more effective for challenging reductive aminations.[1]

-

Reaction Temperature and Time: These parameters should be carefully monitored. Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of starting materials or products.

-

Purity of Starting Materials: Ensure that the serine methyl ester and the aldehyde are of high purity. Impurities can interfere with the reaction.

Troubleshooting Workflow: Low Yield in Reductive Amination

Caption: Troubleshooting workflow for low yield in reductive amination.

Question 2: During the acid-catalyzed cyclization to form the morpholine ring, I am observing the formation of significant side products. How can I minimize these?

Answer: The formation of side products during cyclization is often related to the reaction conditions and the stability of the intermediates.

-

Strength of the Acid Catalyst: The choice and concentration of the acid catalyst (e.g., p-toluenesulfonic acid) are critical. Too strong an acid or too high a concentration can lead to undesired side reactions. A careful screening of the acid catalyst and its loading is recommended.

-

Inefficient Water Removal: The cyclization is a dehydration reaction. Inefficient removal of water can slow down the reaction and allow for competing side reactions to occur. Using a Dean-Stark apparatus or a drying agent can be beneficial.

-

Reaction Temperature: As with other steps, temperature control is key. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

Question 3: The N-methylation step is not proceeding to completion, and I am left with a mixture of the methylated and unmethylated morpholine. What can I do?

Answer: Incomplete N-methylation can be frustrating. Here are some common causes and solutions:

-

Choice of Methylating Agent: While formaldehyde in the presence of a reducing agent (like H₂/Pd/C) is a common method (Eschweiler-Clarke reaction), other methylating agents can be used. Dimethyl carbonate is a greener alternative to traditional methylating agents like methyl halides.[2]

-

Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Palladium on carbon) is active. Using a fresh batch of catalyst may be necessary.

-

Stoichiometry of Reagents: Carefully check the molar ratios of the morpholine substrate, formaldehyde, and the reducing agent. An excess of the methylating agent may be required to drive the reaction to completion.

-

Reaction Conditions: The reaction temperature and pressure (if using H₂) should be optimized. For instance, some N-methylations with dimethyl carbonate benefit from higher temperatures.[2]

Question 4: I am having difficulty with the final ester hydrolysis and isolation of the hydrochloride salt. The product seems to be water-soluble, leading to losses during work-up. How can I improve the isolation?

Answer: The hydrochloride salt of 3-Methylmorpholine-3-carboxylic acid is indeed expected to have significant water solubility.

-

Solvent Selection for Extraction: After acidification, if you are attempting to extract the product into an organic solvent, you may experience low recovery. Instead, consider evaporating the aqueous solution to dryness to obtain the crude hydrochloride salt.

-

Purification of the HCl Salt: The crude product can then be purified by recrystallization from a suitable solvent system. A mixture of a polar solvent (like methanol or ethanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is often effective for precipitating the hydrochloride salt.

-

Lyophilization: For small-scale syntheses, lyophilization (freeze-drying) of the aqueous HCl solution after hydrolysis can be an effective way to isolate the product without significant loss.

Optimized Reaction Conditions

The following table summarizes a set of optimized reaction conditions for key steps in the synthesis of 3-Methylmorpholine-3-carboxylic acid HCl, based on literature precedents.[3][4]

| Reaction Step | Key Reagents | Solvent | Temperature | Typical Reaction Time | Key Considerations |

| Reductive Amination | L-Serine methyl ester, Dimethoxyacetaldehyde, H₂/Pd/C | Methanol | Room Temperature | 12-24 hours | Maintain an inert atmosphere (H₂). Ensure efficient stirring. |

| Cyclization | Intermediate from previous step, p-Toluenesulfonic acid | Toluene | Reflux | 4-8 hours | Use a Dean-Stark apparatus to remove water. |

| N-Methylation | Morpholine-3-carboxylic acid ester, Formaldehyde, H₂/Pd/C | Methanol | Room Temperature | 12-24 hours | Use a slight excess of formaldehyde. |

| Ester Hydrolysis | 3-Methylmorpholine-3-carboxylic acid ester | 5 M HCl / Dioxane (1:1) | Reflux | 12-18 hours | Monitor the reaction by TLC or LC-MS for complete hydrolysis.[3] |

Experimental Protocols

Protocol 1: Synthesis of (S)-Fmoc-morpholine-3-carboxylic acid[3]

This protocol outlines the synthesis of the Fmoc-protected version, which can be deprotected in the final step.

-

Reductive Amination: L-serine methyl ester hydrochloride and dimethoxyacetaldehyde are stirred in the presence of 5% Pd/C under a hydrogen atmosphere. The addition of one molar equivalent of triethylamine can improve the yield.

-

Fmoc Protection: The resulting amine is protected with Fmoc-Cl in a water-dioxane solvent system with sodium bicarbonate as the base.

-

Cyclization: The Fmoc-protected intermediate is refluxed in toluene with a catalytic amount of p-toluenesulfonic acid.

-

Hydrogenation: The double bond formed during cyclization is hydrogenated using H₂/Pd/C.

-

Ester Hydrolysis: The methyl ester is hydrolyzed by refluxing in a 1:1 mixture of 5 M HCl and dioxane overnight.[3]

Protocol 2: N-Methylation of Morpholine-3-carboxylic acid[4]

-

To a solution of morpholine-3-carboxylic acid (1 eq) in a suitable solvent (e.g., methanol), add aqueous formaldehyde (1.2 eq).

-

Add 10% Palladium on carbon catalyst.

-

Stir the solution under a hydrogen atmosphere at room temperature for 24 hours.

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate under vacuum to obtain the crude 4-methylmorpholine-3-carboxylic acid.[4]

References

- BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.

-

Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. The Journal of Organic Chemistry, 72(11), 4254–4257. Retrieved from [Link]

- ChemicalBook. (n.d.). (R)-3-Methylmorpholine hydrochloride synthesis.

- Google Patents. (2016). CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.

- Google Patents. (2012). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

Wikipedia. (2023). Morpholine. Retrieved from [Link]

- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Chinese Chemical Society, 61(7), 785-790.

- BenchChem. (n.d.). Synthesis routes of 4-Methylmorpholine-3-carboxylic acid.

-

PubMed. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (2014). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

- BenchChem. (n.d.). Troubleshooting low yield in 3-Chloroquinoline hydrochloride synthesis.

Sources

Common side products in the synthesis of 3-Methylmorpholine-3-carboxylic acid HCl

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Methylmorpholine-3-carboxylic acid HCl. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable heterocyclic amino acid building block. As a key structural motif in medicinal chemistry, ensuring its purity is paramount. This guide provides in-depth, field-proven insights and validated protocols to help you optimize your synthesis and isolate a high-purity product.

Overview of the Synthetic Pathway

A prevalent and robust method for synthesizing α-amino acids like 3-Methylmorpholine-3-carboxylic acid is through a modified Strecker synthesis. This pathway involves two primary stages: the formation of an α-aminonitrile intermediate, followed by its complete hydrolysis to the target carboxylic acid. Each stage presents unique challenges and potential for side product formation that must be carefully controlled.

Caption: High-level workflow for the synthesis of 3-Methylmorpholine-3-carboxylic acid HCl.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis, identified through analytical characterization of the final product or in-process controls.

Q1: My final product analysis (HPLC, NMR) shows a significant secondary peak identified as 3-Methylmorpholine-3-carboxamide. How can I improve the conversion to the carboxylic acid?

A1: Root Cause & Mechanistic Insight

This is the most common side product and arises from the incomplete hydrolysis of the nitrile intermediate. Acid-catalyzed nitrile hydrolysis is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[1][2] The second step, amide hydrolysis, often requires more forcing conditions (higher temperature or longer reaction times) than the initial hydration.[3] If the reaction is quenched prematurely or the conditions are too mild, the amide intermediate will be isolated along with your product.

Troubleshooting Protocol:

-

Extend Reaction Time: Continue refluxing the reaction mixture for an additional 4-8 hours. Monitor the reaction's progress every 2 hours using a suitable analytical method (e.g., TLC or HPLC) to track the disappearance of the amide spot/peak.

-

Increase Temperature: If extending the time is ineffective, cautiously increase the reaction temperature by 10-15 °C. Be aware that excessive heat can promote side reactions like decarboxylation (see Q3).

-

Adjust Acid Concentration: The rate of hydrolysis is dependent on the acid concentration.[4] If using 6M HCl, consider switching to concentrated HCl (approx. 12M), but perform this on a small scale first to assess for potential degradation of the morpholine ring.

-

Re-subject the Product to Hydrolysis: If you have already isolated the mixture, you can re-dissolve it in aqueous HCl (e.g., 6M HCl) and reflux the solution until the amide is fully converted, monitoring as you go.

Q2: My yield is significantly lower than expected, and I've identified 3-methylmorpholine as a volatile byproduct. What is causing this loss of product?

A2: Root Cause & Mechanistic Insight

The presence of 3-methylmorpholine indicates that decarboxylation of the target amino acid has occurred. This is a common thermal or acid-catalyzed degradation pathway for α-amino acids, where the carboxylic acid group is lost as carbon dioxide. This is particularly prevalent under harsh acidic conditions combined with prolonged heating.

Troubleshooting Protocol:

-

Reduce Hydrolysis Temperature: This is the most critical parameter. Aim for the lowest temperature that still allows for complete hydrolysis of the amide within a reasonable timeframe (e.g., 80-90 °C instead of >100 °C).

-

Use Moderate Acid Concentration: Avoid using fuming acids. A 6M to 8M solution of HCl is often sufficient and presents a lower risk of decarboxylation than concentrated solutions.

-

Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once analytical monitoring shows full conversion of the amide, proceed immediately to the workup and isolation steps.

Caption: Troubleshooting decision tree for common synthesis impurities.

Q3: My product is a racemic mixture, but my application requires a single enantiomer. What are my options?

A3: Root Cause & Mechanistic Insight

The classical Strecker synthesis is not stereoselective. The key cyanide addition to the imine (or iminium ion) intermediate can occur from either face of the planar sp2-hybridized carbon, resulting in a 50:50 mixture of R and S enantiomers.[5][6]

Resolution Strategies:

-

Chiral Resolution (Post-Synthesis): This is the most common approach. The racemic amino acid can be resolved by forming diastereomeric salts with a chiral resolving agent, such as L- or D-tartaric acid. The diastereomers have different solubilities and can be separated by fractional crystallization.

-

Asymmetric Synthesis: For more advanced control, employ an asymmetric Strecker reaction. This involves using a chiral auxiliary (e.g., a chiral amine instead of ammonia) or a chiral catalyst to direct the cyanide attack preferentially to one face of the imine, yielding an enantiomerically enriched product.[6]

-

Enzymatic Resolution: Certain enzymes can selectively act on one enantiomer of an amino acid or a derivative, allowing for the separation of the two.

Summary of Potential Side Products

The table below summarizes the key impurities, their origin, and recommended analytical techniques for identification.

| Impurity Name | Structure (SMILES) | Common Origin | Recommended Analytical Method |

| 3-Methylmorpholine-3-carboxamide | CC1(C(=O)N)N(CCO1) | Incomplete hydrolysis of the nitrile intermediate.[3][7] | HPLC-MS, ¹H NMR (distinct amide protons) |

| 3-Methylmorpholine | CC1COCCN1 | Decarboxylation of the final product due to excessive heat/acid. | GC-MS (due to volatility), ¹H NMR |

| α-Aminonitrile Intermediate | CC1(C#N)N(CCO1) | Incomplete hydrolysis; reaction conditions too mild. | HPLC-MS, IR spectroscopy (nitrile stretch ~2250 cm⁻¹) |

| Starting Materials | Varies | Incomplete initial reaction (e.g., Strecker step). | TLC, HPLC, NMR |

| Opposite Enantiomer | Varies | Non-stereoselective nature of the classical Strecker synthesis.[6] | Chiral HPLC, Polarimetry |

Optimized Experimental Protocol (Example)

This protocol is a generalized example incorporating best practices to minimize side product formation. Always perform your own risk assessment before starting any chemical synthesis.

Step 1: α-Aminonitrile Formation

-

To a stirred solution of the appropriate ketone precursor (1.0 eq) and ammonium chloride (1.2 eq) in 7M ammonia in methanol at 0 °C, add potassium cyanide (1.2 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC or HPLC to confirm the consumption of the starting ketone.

-

Once complete, concentrate the mixture under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminonitrile.

Step 2: Acid Hydrolysis to Final Product

-

Add the crude α-aminonitrile to a round-bottom flask equipped with a reflux condenser.

-

Add 6M aqueous hydrochloric acid (10-20 volumes).

-

Heat the mixture to a gentle reflux (approx. 90-100 °C) and maintain for 12-24 hours.

-

In-Process Control: Take a small aliquot from the reaction every 4 hours. Neutralize it and spot on a TLC plate or inject on an HPLC to monitor the disappearance of the intermediate amide.

-

Once the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove excess HCl and water.

-

The resulting solid can be triturated with a solvent like acetone or isopropanol to induce crystallization and remove soluble impurities.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield 3-Methylmorpholine-3-carboxylic acid HCl.

References

- Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S.

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

-

Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

-

Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

-

Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]

-

Sketchy. The Strecker Synthesis of Alpha-Amino Acids. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

Technical Support Center: Purification of 3-Methylmorpholine-3-carboxylic acid HCl

Welcome to the technical support guide for the purification of 3-Methylmorpholine-3-carboxylic acid hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who require this chiral building block in high purity for their work in pharmaceutical synthesis and drug discovery.[1] As a substituted amino acid derivative, its purification requires careful consideration of its physicochemical properties, including its zwitterionic potential, pH-dependent solubility, and crystalline nature as a hydrochloride salt.

This guide provides not just protocols but the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) & Foundational Knowledge

This section addresses common initial questions regarding the handling and properties of 3-Methylmorpholine-3-carboxylic acid HCl.

Q1: What are the key structural features of 3-Methylmorpholine-3-carboxylic acid HCl that influence its purification?

A: Understanding the molecule's structure is critical. It possesses three key features:

-

A Tertiary Amine (Morpholine Nitrogen): This group is basic and, in the hydrochloride salt form, is protonated (R₃NH⁺). This positive charge significantly increases water solubility.[2] The basicity can cause strong interactions with acidic media like silica gel.[3]

-

A Carboxylic Acid: This group is acidic (-COOH). In its deprotonated carboxylate form (-COO⁻), it also enhances water solubility.

-

A Hydrochloride Salt: The compound is supplied as a salt to improve stability and crystallinity. This makes it amenable to recrystallization but dictates the choice of solvents.[4][5]

At neutral pH, the free molecule can exist as a zwitterion, possessing both a positive and a negative charge. Its overall solubility is therefore highly dependent on pH.

Q2: What are the most likely impurities I will encounter?

A: Impurities typically stem from the synthetic route. Common precursors in the synthesis of related morpholine carboxylic acids include serine esters and chloroacetyl chloride.[6][7] Therefore, potential impurities could be:

-

Unreacted starting materials.

-

Residual solvents from synthesis and workup (e.g., methanol, ethyl acetate, toluene, dichloromethane).[8][9]

-

Byproducts from side reactions.

-

Colored degradation products, often arising from prolonged heating.

Q3: Which analytical techniques are most effective for assessing the purity of my final product?

A: A combination of methods provides the most complete picture of purity:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for quantifying purity and detecting non-volatile impurities.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the compound's identity and reveal the presence of residual solvents or structurally similar impurities.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the parent compound and any impurities, confirming both identity and purity in a single run.[10][11]

-

Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Section 2: Core Purification Protocols & Methodologies

The primary method for purifying a crystalline solid like 3-Methylmorpholine-3-carboxylic acid HCl is recrystallization. For challenging separations, column chromatography with specific modifications may be necessary.

Protocol 1: Recrystallization from a Solvent/Anti-Solvent System

Recrystallization is the most effective method for removing small amounts of impurities from a solid compound. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.

Step-by-Step Methodology:

-

Solvent Selection: Choose an appropriate solvent system. For a polar salt like this, polar protic solvents are a good starting point. See Table 1 for recommendations. A common and effective approach is to dissolve the compound in a minimal amount of a "good" solvent (like methanol or ethanol) and then add a "poor" solvent (an anti-solvent like diethyl ether or ethyl acetate) until turbidity persists.

-

Dissolution: Place the crude 3-Methylmorpholine-3-carboxylic acid HCl in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture gently (e.g., on a hot plate with stirring) until the solid is fully dissolved. Use the absolute minimum amount of hot solvent required.

-

Decolorization (Optional): If the solution is colored, it indicates the presence of high molecular weight, conjugated impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Swirl the flask and gently reheat for 5-10 minutes.

-

Hot Filtration (if carbon was used): If you performed decolorization, you must perform a hot gravity filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the filter funnel. Pre-heating the funnel and receiving flask is highly recommended.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold anti-solvent (e.g., diethyl ether) to remove any residual soluble impurities adhering to the crystal surface.

-

Drying: Dry the crystals under high vacuum to remove all traces of solvent.

| Solvent System (Good / Anti-Solvent) | Polarity | Rationale & Comments |

| Methanol / Diethyl Ether | High / Low | Excellent for polar salts. Methanol provides high solubility when hot, and ether is an effective anti-solvent to induce crystallization. |

| Ethanol / Ethyl Acetate | High / Medium | A slightly less polar system that can be effective. Ethanol is a good solvent, and ethyl acetate is a moderate anti-solvent.[8] |

| Isopropanol / Hexanes | Medium / Low | Useful if the compound is too soluble in methanol or ethanol. |

| Water / Acetone | High / Medium | Water is a good solvent for many salts, but can sometimes be difficult to remove. Acetone acts as the anti-solvent.[5] |

Protocol 2: Column Chromatography for Morpholine Derivatives

Due to the basic nature of the morpholine nitrogen, standard silica gel chromatography can result in poor separation, peak tailing, and even irreversible binding of the compound to the column.[3] This is caused by strong ionic interactions between the basic amine and the acidic silanol (Si-OH) groups on the silica surface.

Step-by-Step Methodology:

-

Eluent Preparation (Critical Step): The key to success is to neutralize the acidic sites on the silica gel. Prepare a mobile phase, typically a gradient of methanol in dichloromethane (DCM), and add a basic modifier. Add 0.5-1% triethylamine (Et₃N) to your eluent system. [3]

-

Column Packing: Pack a column with silica gel using your initial, less polar eluent (e.g., 1% Methanol in DCM + 1% Et₃N).

-

Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a strong solvent like pure methanol. Pre-adsorb the sample onto a small amount of silica gel by adding silica, dissolving the compound, and then evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

-

Elution: Begin running the column with the initial low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 1% to 10% MeOH in DCM, all containing 1% Et₃N).

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and should co-evaporate.

-

Final Product Isolation: The resulting product will be the free base of 3-Methylmorpholine-3-carboxylic acid. To convert it back to the HCl salt, dissolve the residue in a minimal amount of a solvent like methanol or diethyl ether and add a solution of HCl in ether or dioxane until precipitation is complete. Collect the resulting solid by filtration.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's solubility limit is exceeded while the solution is still too warm for crystals to nucleate.

-

Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.

-

Solution 2 (Seeding): If you have a small amount of pure solid, add a single seed crystal to the cooled solution to initiate crystallization.

-

Solution 3 (Re-dissolve and Adjust): Re-heat the solution until the oil redissolves completely. Add a small amount more of the "good" solvent to reduce the saturation level, then allow it to cool even more slowly.

-

Solution 4 (Change Solvents): The chosen solvent system may be inappropriate. Try a different combination from Table 1 .

Q: After recrystallization, my product is still colored. How can I remove the color?

A: This indicates that colored impurities were not fully removed.

-

Solution 1 (Activated Carbon): The most effective method is to re-run the recrystallization protocol, this time including the optional activated carbon treatment step (Protocol 1, Step 3) to adsorb the colored impurities. Do not use too much carbon, as it can also adsorb your product and reduce yield.

-

Solution 2 (Second Recrystallization): A second recrystallization may be sufficient to leave the remaining impurities in the mother liquor.

Q: I ran a silica gel column, but my recovery was very low and the peaks on my TLC plate are streaking. What went wrong?

A: This is the classic sign of strong interaction between your basic compound and the acidic silica gel.[3]

-

Solution (Use a Basic Modifier): You must add a basic modifier to your eluent. Re-run the column using a mobile phase that contains 0.5-1% triethylamine or a small amount of ammonia in methanol.[3] This neutralizes the acidic sites on the silica, allowing your compound to elute properly and significantly improving peak shape and recovery.

Q: My final yield after purification is disappointingly low. What are the common causes?

A: Low yield can result from several factors throughout the process.

-

Cause 1 (Recrystallization): Using too much solvent during the dissolution step will keep more of your product dissolved in the cold mother liquor. Always use the minimum amount of hot solvent.

-

Cause 2 (Transfers): Multiple transfer steps (from flask to filter, etc.) can lead to mechanical losses. Ensure you are rinsing your glassware with the mother liquor or cold solvent to recover all material.

-

Cause 3 (Column Chromatography): As mentioned above, irreversible binding to an unmodified silica column is a major cause of low recovery for basic compounds.[3]

-

Cause 4 (Premature Crystallization): If the product crystallizes in the filter funnel during a hot filtration, you will lose a significant amount of material. Ensure your funnel and receiving flask are pre-heated.

Section 4: Visualization & Workflows

Visual aids can help in deciding upon and executing the correct purification strategy.

Purification Strategy Decision Tree

Caption: Decision tree for selecting the appropriate purification method.

Standard Recrystallization Workflow

Caption: Step-by-step workflow for the recrystallization protocol.

References

- Technical Support Center: Purification of 3-Propylmorpholine and Its Deriv

- Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds - Benchchem.

- R-Morpholine-3-carboxylic acid hydrochloride - Chem-Impex.

- (R)-3-Methylmorpholine hydrochloride synthesis - ChemicalBook.

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC.

- 1214686-81-3|Methyl morpholine-3-carboxyl

- Morpholine - Wikipedia.

- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org.

- Solubility of Organic Compounds.

- CN102617503B - Novel synthetic method of (S)

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.

- Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines - RSC Publishing.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 8. (R)-3-Methylmorpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. 1214686-81-3|Methyl morpholine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 11. preprints.org [preprints.org]

Technical Support Center: Degradation & Stability of 3-Methylmorpholine-3-carboxylic acid HCl

The following technical guide is designed for researchers and drug development scientists working with 3-Methylmorpholine-3-carboxylic acid HCl . It synthesizes structural chemical principles with practical stability profiling to provide a self-validating troubleshooting system.

Product: 3-Methylmorpholine-3-carboxylic acid HCl

Class:

Part 1: The Stability Matrix (Mechanistic Overview)

To troubleshoot effectively, you must understand the "Why" behind the degradation. This compound possesses a quaternary

-

Racemization Immunity: Unlike standard amino acids, this compound lacks an acidic

-proton. Consequently, it cannot racemize via the traditional enolization mechanism under basic conditions. If you observe optical rotation changes, look for chiral impurities or degradation, not racemization. -

Decarboxylation Susceptibility: The steric bulk and electron-withdrawing nature of the quaternary center make thermal decarboxylation the primary degradation risk, particularly under acidic stress or high temperatures.

-

Oxidative Vulnerability: The secondary amine within the morpholine ring is susceptible to N-oxidation, especially in the presence of peroxides or radical initiators.

Visualizing the Degradation Pathways

The following diagram maps the kinetic sinks for this molecule. Use this to interpret unknown peaks in your chromatograms.

Figure 1: Primary degradation pathways. Red paths indicate the highest probability events under standard processing conditions.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific anomalies you may encounter during synthesis, extraction, or analysis.

Scenario A: Acidic Workup & Yield Loss

Q: I performed an acidic workup (pH 1) at elevated temperature and lost significant mass. Where did it go?

-

Diagnosis: Thermal Decarboxylation.[1]

-

Mechanism: While the HCl salt is stable at room temperature, heating

-disubstituted amino acids in strong acid catalyzes the loss of -

Corrective Action:

-

Avoid heating acidic solutions above 50°C.

-

If concentration is necessary, use lyophilization (freeze-drying) rather than rotary evaporation at high temperatures.

-

Check the distillate/trap for 3-methylmorpholine (detectable via GC or LC-MS).

-

Scenario B: New Polar Impurity in HPLC

Q: After storing the free base in solution, I see a new peak eluting before the parent peak on Reverse Phase HPLC.

-

Diagnosis: N-Oxidation.[2]

-

Mechanism: The secondary amine is prone to oxidation by dissolved oxygen or trace peroxides in solvents (e.g., uninhibited THF or ethers), forming the N-oxide. This species is more polar than the parent.

-

Corrective Action:

-

Solvent Check: Ensure all organic solvents are peroxide-free.

-

Storage: Store the compound as the HCl salt, not the free base. The protonated amine (

) is resistant to oxidation. -

Validation: Treat a small sample with dilute

. If the impurity peak grows, it is the N-oxide.

-

Scenario C: Inconsistent Solubility

Q: The material was soluble in water yesterday, but today I see a precipitate or haze in my basic buffer (pH 10).

-

Diagnosis: Zwitterion vs. Free Base Solubility Limits.

-

Mechanism: At pH 10, the ammonium group deprotonates. The resulting species is anionic (carboxylate) and generally soluble. However, at the Isoelectric Point (pI) (likely between pH 5-7 for this structure), the zwitterion has minimum solubility.

-

Corrective Action:

-

Calculate the exact pI (estimated ~6.0).

-

Ensure your buffer pH is at least 2 units away from the pI.

-

For basic conditions, ensure pH > 9.5 to fully solubilize the anionic form.

-

Part 3: Forced Degradation Protocol (Stress Testing)

Use this protocol to validate your analytical method (HPLC/LC-MS) and establish the stability profile of your specific lot.

Experimental Workflow

Objective: Induce 5-20% degradation to identify potential breakdown products.

| Stress Condition | Reagent / Condition | Duration | Target Degradant |

| Acid Hydrolysis | 1.0 N HCl, 80°C | 4-24 Hours | Decarboxylated amine (3-Methylmorpholine) |

| Base Hydrolysis | 1.0 N NaOH, 60°C | 4-24 Hours | Ring-opening products (Rare) |

| Oxidation | 3% | 1-6 Hours | N-Oxide |

| Thermal (Solid) | 80°C (Dry Heat) | 7 Days | Decarboxylation / Dimerization |

Step-by-Step Methodology

-

Preparation: Prepare a 1 mg/mL stock solution of 3-Methylmorpholine-3-carboxylic acid HCl in water.

-

Acid Stress:

-

Mix 1 mL stock + 1 mL 2.0 N HCl.

-

Heat at 80°C in a sealed vial.

-

Sample at T=0, 4h, 24h. Neutralize with NaOH before injection.

-

-

Oxidative Stress:

-

Analysis:

-

Use a HILIC column or C18 column with ion-pairing agent (due to high polarity).

-

Detection: UV at 200-210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD/MS (recommended).

-

Visualizing the Stress Test Workflow

Figure 2: Forced degradation workflow. Note the critical quenching step to prevent artifact formation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use UV detection for this compound? A: It is difficult. 3-Methylmorpholine-3-carboxylic acid lacks a strong chromophore (no aromatic rings). You will need to use low UV (205-210 nm), which suffers from solvent interference, or derivatize the amine (e.g., Fmoc-Cl or OPA) for fluorescence detection. LC-MS or CAD (Charged Aerosol Detection) is strongly recommended.

Q2: Is the compound hygroscopic? A: Yes, as an HCl salt of an amino acid, it is likely hygroscopic. Store in a desiccator at -20°C. Moisture uptake can lead to hydrolysis errors in weighing, though it does not directly degrade the molecule chemically.

Q3: Why is the "3-Methyl" group important for stability?

A: The methyl group at the 3-position creates a quaternary center . This blocks the removal of an

References

-

Hashimoto, M., et al. (1986). A novel decarboxylation of α-amino acids.[5] Chemistry Letters. (Establishes mechanism for decarboxylation of alpha-amino acids).

-

Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine... by Mycobacterium aurum.[6][7][8] Applied and Environmental Microbiology. (Details morpholine ring cleavage and oxidation pathways).

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (Regulatory standard for forced degradation).[9]

-

Chem-Impex. Morpholine-3-carboxylic acid Product Data. (General properties of the morpholine-amino acid scaffold).

Sources

- 1. Decarboxylation - Wikipedia [en.wikipedia.org]

- 2. library.dphen1.com [library.dphen1.com]

- 3. chemscene.com [chemscene.com]

- 4. 96612-95-2|Thiomorpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Catalyst poisoning issues in reactions with 3-Methylmorpholine-3-carboxylic acid HCl

Topic: Catalyst poisoning issues in reactions with 3-Methylmorpholine-3-carboxylic acid HCl Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely visiting this page because your catalytic cycle—whether a heterogeneous hydrogenation or a homogeneous cross-coupling—has stalled or failed while using 3-Methylmorpholine-3-carboxylic acid HCl .

This compound presents a "perfect storm" for catalyst deactivation: a secondary amine, a carboxylic acid, and a stoichiometric hydrochloride counterion. The guide below dissects the chemical causality of these failures and provides self-validating protocols to restore catalytic turnover.

The Core Issue: Why is this compound a "Catalyst Poison"?

The HCl salt of 3-Methylmorpholine-3-carboxylic acid introduces two primary deactivation vectors into your reaction matrix:

-

Chloride Ion Poisoning (The Silent Killer): In both Pd/C hydrogenations and Pd-catalyzed cross-couplings, chloride ions (

) are not innocent spectators. They possess high affinity for Palladium surfaces and Pd(II) centers. They compete with your substrate for active sites, effectively "capping" the catalyst. -

Amine/Carboxylate Coordination: The morpholine nitrogen (secondary amine) and the carboxylate group (if deprotonated) can form stable chelate rings with the metal center, arresting the catalytic cycle at the intermediate stage.

Troubleshooting Guide (Q&A)

Scenario A: Heterogeneous Hydrogenation (Pd/C, Pt/C)

User Question: I am trying to remove a protecting group (e.g., Cbz, Bn) from a derivative of 3-Methylmorpholine-3-carboxylic acid HCl using Pd/C and

Diagnosis: You are experiencing Chloride Poisoning of the Pd Surface .

The HCl salt releases chloride ions into your solution (especially in MeOH/EtOH). These ions adsorb strongly onto the Pd surface, blocking

Corrective Protocol:

-

Immediate Fix: Do not add more catalyst; it will just get poisoned again. You must remove the chloride source.[1]

-

The "Desalting" Strategy: Convert the HCl salt to the free base (zwitterion) or exchange the counterion before hydrogenation.

-

See Protocol 1 below.

-

-

Alternative: If you must run with the salt, switch the solvent to Acetic Acid . Acetic acid can compete with chloride for the surface and often facilitates turnover despite the presence of halides, though this is less reliable than desalting.

Scenario B: Cross-Coupling (Buchwald-Hartwig / Suzuki)

User Question: I am attempting a Buchwald-Hartwig amination using 3-Methylmorpholine-3-carboxylic acid HCl as the nucleophile. The yield is negligible, and the Pd black precipitates out.

Diagnosis: Base Consumption & Ligand Displacement.

-

Stoichiometry Error: The HCl proton consumes 1 equivalent of your base immediately. If you used 1.5 equiv. of base, you now only have 0.5 equiv. left for the reaction, which is insufficient.

-

Halide Inhibition: The extra chloride ions from the salt can displace labile ligands (like phosphines) on the Pd(II) oxidative addition complex, forming unreactive

species.

Corrective Protocol:

-

Stoichiometry Adjustment: You must add 1 extra equivalent of base (e.g., NaOtBu,

) solely to neutralize the HCl. -

Ligand Selection: Switch to bulky, electron-rich ligands like BrettPhos or RuPhos . These are sterically designed to prevent the formation of inactive halide-bridged dimers and can tolerate higher halide concentrations.

-

Protecting the Acid: If you are coupling the amine, the free carboxylic acid (COOH) is detrimental. It can protonate the reactive Pd-amido intermediate. Esterify the acid (e.g., Methyl 3-methylmorpholine-3-carboxylate) before the coupling step.

Visualizing the Poisoning Mechanism

The following diagram illustrates the competitive inhibition occurring at the catalyst surface during hydrogenation.

Figure 1: Mechanism of competitive adsorption. Chloride ions (Red) bind irreversibly to Pd sites, preventing

Experimental Protocols

Protocol 1: Robust Free-Basing (Desalting)

Use this protocol to prepare your material for hydrogenation or sensitive couplings.

Objective: Remove HCl without isolating the unstable free amino acid (if zwitterionic water solubility is an issue).

-

Dissolution: Dissolve 10 mmol of 3-Methylmorpholine-3-carboxylic acid HCl in minimal Methanol (10 mL).

-

Neutralization: Add 10 mmol (1.0 equiv) of Triethylamine (

) or Diisopropylethylamine (DIPEA).-

Note: Using inorganic bases like

in MeOH generates water and NaCl, which is hard to filter. Organic bases keep the system homogeneous.

-

-

Precipitation (Optional): If the zwitterion is insoluble in ether, add 50 mL of

to precipitate the crude amino acid (leaving -

Ion Exchange (Best Method): Pass the aqueous solution of the HCl salt through a column of Dowex 1X8 (OH- form) or basic Amberlyst resin. Elute with water.[2] Lyophilize the eluent to obtain the chloride-free zwitterion.

Protocol 2: Catalyst Screening Workflow for Cross-Coupling

Use this decision matrix when the reaction fails.

| Parameter | Standard Condition | Troubleshooting Adjustment |

| Base | Increase to 3.5 equiv . The first 1.0 equiv neutralizes HCl. The remaining 2.5 equiv drive the cycle. | |

| Ligand | Switch to BrettPhos or RuPhos . These prevent formation of Pd-Cl dimers. | |

| Solvent | Toluene | Switch to t-Amyl Alcohol or Dioxane . Polar protic solvents can sometimes stabilize the transition state in difficult aminations. |

| Substrate | Free Acid | Methyl Ester . Protect the carboxylic acid to prevent catalyst protonation. |

Decision Tree: Solving Low Yields

Figure 2: Diagnostic logic for resolving catalyst inhibition.

References

-

Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on chloride poisoning of Pd catalysts).

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Discusses ligand choice to overcome inhibition).

-

Albers, P., et al. (2001).[3] "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical. (Mechanistic details on Cl- adsorption).

-

Org. Process Res. Dev. (2010). "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine." (Relevant for understanding metal affinity to scavengers vs poisons).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 3-Methylmorpholine-3-carboxylic acid HCl before handling.

Sources

Technical Support Center: 3-Methylmorpholine-3-carboxylic acid HCl (3-MMCA-HCl)

Topic: Optimization of Solvent Systems for 3-MMCA-HCl Reactivity Ticket ID: #SOLV-3MMCA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

3-Methylmorpholine-3-carboxylic acid (3-MMCA) is a constrained, cyclic

When handling the HCl salt form , researchers often encounter two distinct failure modes:

-

Solubility Mismatch: The ionic lattice of the HCl salt is insoluble in the non-polar solvents (DCM, THF) typically preferred for activation kinetics.

-

Nucleophilic dormancy: Even when dissolved, the steric bulk at C3 drastically reduces the nucleophilicity of the secondary amine, requiring high-dielectric solvents to stabilize the transition states of coupling reactions.

This guide provides troubleshooting protocols to optimize solvent choice for solubility, coupling efficiency, and racemization suppression.

Part 1: Solubility & Dissolution Protocols

The Challenge: The "Solubility-Reactivity" Paradox

The HCl salt of 3-MMCA is highly polar and crystallizes with a strong ionic lattice.

-

Polar Protic Solvents (Water, MeOH): Excellent solubility, but nucleophilic competition (solvolysis) makes them unsuitable for activation chemistry (e.g., acid chlorides, active esters).

-

Aprotic Solvents (DCM, THF): Excellent for activation kinetics, but the HCl salt will not dissolve, leading to heterogeneous "slurries" and failed reactivity.

Troubleshooting Guide: Dissolving the Undissolvable

Q: My 3-MMCA-HCl sits as a suspension in DCM. Can I proceed? A: No. Heterogeneous reactions with sterically hindered amino acids rarely reach completion. You must switch to a Polar Aprotic System or perform a "Break-and-Wash" free-basing.

Protocol A: In-Situ Solubilization (Recommended for Peptide Coupling)

Use this when coupling 3-MMCA to a resin or amine in solution.

-

Primary Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Why: These high-dielectric solvents (

) can dissociate the ion pairs of the HCl salt significantly better than THF.

-

-

Base Additive: Add DIPEA (Diisopropylethylamine) at 2.5 equivalents relative to the amino acid.

-

Mechanism:[1] The base deprotonates the ammonium salt. The resulting DIPEA-HCl salt is soluble in DMF, maintaining a homogeneous phase.

-

-

Chaotropic Additive (Optional): If the solution remains turbid, add 0.1 M LiCl in DMF. This disrupts hydrogen-bonded aggregates common with morpholine derivatives.

Protocol B: Biphasic Free-Basing (For Sensitive Activations)